molecular formula C21H21FN4O2S2 B11235364 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B11235364
M. Wt: 444.5 g/mol
InChI Key: RLEXJIZHENRCQU-UHFFFAOYSA-N
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Description

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The pyridazine ring is then synthesized and attached to the thiazole ring. Finally, the oxolan-2-ylmethyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification steps to ensure the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of a thiazole ring, a pyridazine ring, and a fluorophenyl group. This unique structure may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C21H21FN4O2S2

Molecular Weight

444.5 g/mol

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H21FN4O2S2/c1-13-20(30-21(24-13)14-4-6-15(22)7-5-14)17-8-9-19(26-25-17)29-12-18(27)23-11-16-3-2-10-28-16/h4-9,16H,2-3,10-12H2,1H3,(H,23,27)

InChI Key

RLEXJIZHENRCQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NCC4CCCO4

Origin of Product

United States

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